molecular formula C34H70N4O13 B6363022 N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide CAS No. 1224728-09-9

N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide

Cat. No. B6363022
CAS RN: 1224728-09-9
M. Wt: 742.9 g/mol
InChI Key: VQBJUJRROIKNNI-UHFFFAOYSA-N
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Description

“N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide” is a chemical compound with the molecular formula C34H70N4O13 . It has a molecular weight of 742.94 .

Physical and Chemical Properties The compound is stored in an inert atmosphere and under -20°C . The boiling point of the compound is not specified .

Scientific Research Applications

Polyamine Analogues and Derivatives

Polyamine analogues, including those with similar complex ethoxy and propoxy side chains, are explored for various biomedical applications. The study on "Aminooxy analogues of spermine and their monoacetyl derivatives" by Simonyan et al. (2006) discusses methods for synthesizing derivatives of spermine, which are critical in cell proliferation and differentiation processes. This research could imply potential applications in drug delivery mechanisms or as a basis for developing new therapeutics due to their biocompatibility and functional versatility Simonyan, Vepsalainen, & Khomutov, 2006.

Diagnostic Radiopharmaceuticals

Compounds with complex ethoxy and propoxy groups are often used in the synthesis of diagnostic agents. For instance, Nabati (2018) discussed the stability and properties of bis(N-ethoxy-N-ethyl-dithiocarbamato)nitride technetium-99m radiopharmaceuticals. Such compounds are crucial for myocardial perfusion imaging, showcasing the relevance of these chemical structures in developing nuclear medicine diagnostics Nabati, 2018.

Polymer Science

In polymer science, the synthesis and characterization of polymers derived from diamines with ethoxy and propoxy groups, such as the work by Liaw et al. (1997), demonstrate the application of these compounds in creating materials with specific thermal and mechanical properties. This suggests potential for developing advanced materials for industrial, technological, and biomedical applications Liaw, Liaw, & Tsai, 1997.

Macrocyclic and Coordination Chemistry

Macrocyclic complexes, as investigated by Ilhan (2010), where 1,4-bis(3-aminopropoxy)butane is used in synthesizing metal complexes, highlight the significance of such compounds in coordination chemistry. These findings could lead to applications ranging from catalysis to materials science, emphasizing the versatility of aminopropoxy-ethoxy-propyl derivatives in forming complex structures with metals Ilhan, 2010.

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H315 and H319 . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Mechanism of Action

Target of Action

It is known that this compound is a homobifunctional crosslinker . Crosslinkers are often used to create bonds between biomolecules, such as proteins, in order to stabilize their interactions or to determine their spatial arrangements.

Mode of Action

Diamido-PEG11-diamine, as a crosslinker, likely interacts with its targets by forming covalent bonds. This can lead to the stabilization of biomolecular interactions or the creation of larger molecular structures . The exact nature of these interactions would depend on the specific targets and the experimental conditions.

Biochemical Pathways

The specific biochemical pathways affected by Diamido-PEG11-diamine would depend on the targets it interacts with. As a crosslinker, it could potentially affect a wide range of pathways by modulating the interactions between different biomolecules .

Pharmacokinetics

It is known that the compound is water-soluble , which could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Diamido-PEG11-diamine’s action would depend on the specific targets and biochemical pathways it affects. As a crosslinker, its primary effect would likely be the stabilization of biomolecular interactions or the formation of larger molecular structures .

Action Environment

The action, efficacy, and stability of Diamido-PEG11-diamine can be influenced by various environmental factors. For instance, its water solubility could affect its distribution in aqueous environments . Additionally, factors such as pH and temperature could potentially influence its reactivity and stability.

properties

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-3-[2-[2-[2-[2-[3-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70N4O13/c35-7-1-11-41-17-23-47-25-19-43-13-3-9-37-33(39)5-15-45-21-27-49-29-31-51-32-30-50-28-22-46-16-6-34(40)38-10-4-14-44-20-26-48-24-18-42-12-2-8-36/h1-32,35-36H2,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBJUJRROIKNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOCCOCCOCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70N4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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